molecular formula C10H12FNO2 B8097257 2-Fluoro-L-homophenylalanine CAS No. 1260587-26-5

2-Fluoro-L-homophenylalanine

Cat. No. B8097257
CAS RN: 1260587-26-5
M. Wt: 197.21 g/mol
InChI Key: HKDDGWLHCOPIQU-VIFPVBQESA-N
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Description

2-Fluoro-L-homophenylalanine is a compound with the molecular weight of 197.21 . Its IUPAC name is (2S)-2-amino-4-(2-fluorophenyl)butanoic acid .


Synthesis Analysis

The synthesis of L-homophenylalanine has been achieved through biocatalytic processes . The process involves the use of phenylalanine dehydrogenase, which has been identified as a promising route for the production of L-homophenylalanine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H12FNO2 . The InChI code for this compound is 1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 .


Chemical Reactions Analysis

Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are a key method for the synthesis of organofluorine compounds . Fluorine substitution can significantly influence the chemical outcome of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.21 . It is recommended to store the compound at room temperature .

Safety and Hazards

The safety information for 2-Fluoro-L-homophenylalanine includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(2S)-2-amino-4-(2-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDDGWLHCOPIQU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246302
Record name Benzenebutanoic acid, α-amino-2-fluoro-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260587-26-5
Record name Benzenebutanoic acid, α-amino-2-fluoro-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260587-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, α-amino-2-fluoro-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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